3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid
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Overview
Description
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid is an organic compound with the molecular formula C₁₃H₁₄N₂O₅. It is a derivative of indazole, a bicyclic compound containing nitrogen, and features both carboxylic acid and ester functional groups.
Preparation Methods
The synthesis of 3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid can be achieved through several routes. One common method involves the reaction of ethyl 3-oxopropanoate with hydrazine to form the indazole ring, followed by esterification and subsequent carboxylation . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid can be compared with other indazole derivatives and carboxylic acids. Similar compounds include:
3-Oxopropanoic acid: Shares the oxo and carboxylic acid groups but lacks the indazole ring.
Ethyl 3-oxopropanoate: Similar ester functionality but without the indazole structure.
Indazole derivatives: Compounds like 1H-indazole-3-carboxylic acid share the indazole core but differ in functional groups
Properties
CAS No. |
89438-67-5 |
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Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-(1-ethoxycarbonyl-3-oxoindazol-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-13(19)15-10-6-4-3-5-9(10)12(18)14(15)8-7-11(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
InChI Key |
GEWHNVUGVPSLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1CCC(=O)O |
Origin of Product |
United States |
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